N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide
CAS No.:
Cat. No.: VC9647701
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N3O2 |
|---|---|
| Molecular Weight | 295.34 g/mol |
| IUPAC Name | N-[3-(cyclopropanecarbonylamino)-4-methylphenyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C17H17N3O2/c1-11-4-7-14(9-15(11)20-16(21)12-5-6-12)19-17(22)13-3-2-8-18-10-13/h2-4,7-10,12H,5-6H2,1H3,(H,19,22)(H,20,21) |
| Standard InChI Key | OAMFTUOMYQTDBL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3CC3 |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3CC3 |
Introduction
Understanding the Compound
The compound “N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide” is a nicotinamide derivative. Nicotinamides are commonly studied for their biological activities, including potential roles in medicinal chemistry as enzyme inhibitors, anti-inflammatory agents, or other therapeutic applications.
Potential Applications
While specific data for this compound is unavailable in the provided sources, similar nicotinamide derivatives are often investigated for:
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Anti-inflammatory properties.
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Enzyme inhibition (e.g., PARP inhibitors in cancer therapy).
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Modulation of nicotinic acetylcholine receptors (nAChRs), which are relevant in neurological disorders.
Research Approach
To study this compound further:
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Synthesis: Explore synthetic routes for creating the compound, focusing on amide bond formation and selective substitutions.
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Characterization: Use techniques such as NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the structure.
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Biological Testing: Conduct in silico docking studies to predict binding affinity to biological targets, followed by in vitro assays for activity validation.
Data Representation
If experimental data were available, it would typically be represented as follows:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₂ |
| Molecular Weight | ~269.30 g/mol |
| Melting Point | (To be determined experimentally) |
| Solubility | Soluble in organic solvents like DMSO |
| Biological Activity | (To be determined through assays) |
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